molecular formula C19H20N2O3 B2452271 3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide CAS No. 1795298-25-7

3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide

Cat. No.: B2452271
CAS No.: 1795298-25-7
M. Wt: 324.38
InChI Key: JWPHLVHWLKRFPQ-UHFFFAOYSA-N
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Description

3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is a synthetic benzamide derivative with the molecular formula C19H20N2O3 and is supplied for research purposes only . This compound is part of a class of chemicals where structural features like the benzamide core, a cyano group, and a hydroxyethoxy chain are often investigated for their potential in medicinal chemistry and drug discovery . Benzamide analogs are frequently explored for their diverse biological activities, which can include applications in oncology as apoptosis-inducing agents and in neurology as receptor modulators . The specific mechanism of action and research applications for this compound are areas of ongoing investigation, but its molecular structure suggests it may interact with various biological targets. Researchers value this compound as a building block for synthesizing more complex molecules or as a tool for probing biological pathways. This product is intended for use in controlled laboratory settings by qualified personnel. It is strictly for research use and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-5-7-16(8-6-14)18(24-10-9-22)13-21-19(23)17-4-2-3-15(11-17)12-20/h2-8,11,18,22H,9-10,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPHLVHWLKRFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Addition of Hydroxyethoxy and p-Tolyl Groups: These groups can be added through etherification and Friedel-Crafts alkylation reactions, respectively.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide would depend on its specific interactions with biological targets. Generally, such compounds may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.

    Cyano-Substituted Compounds: Compounds with cyano groups attached to different positions.

    Hydroxyethoxy-Substituted Compounds: Compounds with hydroxyethoxy groups in various configurations.

Uniqueness

3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

  • Chemical Name : 3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
  • Molecular Formula : C18H22N2O3
  • Molecular Weight : 314.38 g/mol

The compound exhibits a range of biological activities, primarily through its interactions with various biochemical pathways. Notably, it has been shown to:

  • Inhibit specific enzymes involved in metabolic pathways.
  • Modulate receptor activity, influencing cellular signaling.
  • Exhibit anti-inflammatory and analgesic properties, which may be beneficial in treating chronic pain conditions.

Antiviral Properties

Recent studies have indicated that the compound may possess antiviral properties. For instance, it has been tested against several viral strains, demonstrating significant inhibition rates. The research conducted by MDPI highlighted that certain derivatives of similar compounds showed promising antiviral activity against Hepatitis C Virus (HCV), suggesting that the compound could be a candidate for further investigation in antiviral therapies .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. Preliminary results suggest that it has a favorable toxicity profile at therapeutic concentrations. In vitro studies indicated that concentrations up to 50 μM did not result in significant cytotoxic effects on human cell lines, making it a potential candidate for further pharmacological development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition of metabolic enzymes
Antiviral ActivityEffective against HCV
CytotoxicityLow toxicity at therapeutic doses

Case Study: Antiviral Efficacy

In a controlled study, the compound was tested for its efficacy against HCV. The results indicated an IC50 value of approximately 32 μM, demonstrating effective viral replication inhibition without significant cytotoxicity in treated cell lines . This study underscores the potential of the compound in developing antiviral agents.

Future Directions

Given its promising biological profile, future research should focus on:

  • Mechanistic Studies : To elucidate the specific pathways affected by the compound.
  • In Vivo Studies : To assess the therapeutic potential in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy and reduced side effects.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature80–100°CPrevents side reactions
SolventDMF/EthanolStabilizes intermediates
PurificationColumn Chromatography≥95% purity

Q. Table 2: Key Spectroscopic Signatures

TechniqueKey Peaks/FeaturesStructural InsightReference
1H NMRδ 3.5–4.2 ppm (hydroxyethoxy)Confirms ether linkage
ESI-MSm/z 367.4 [M+H]+Validates molecular weight

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